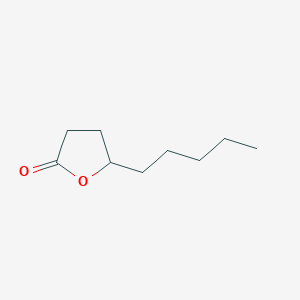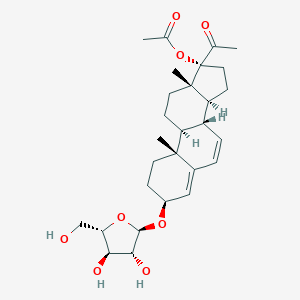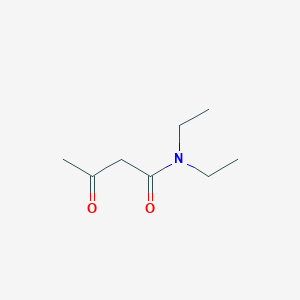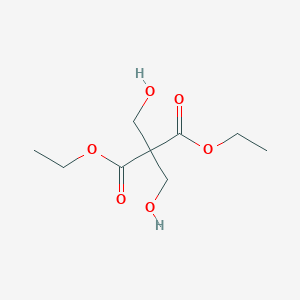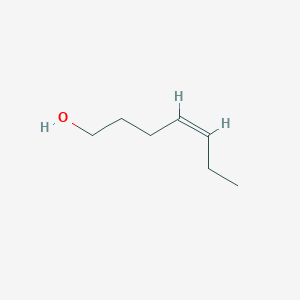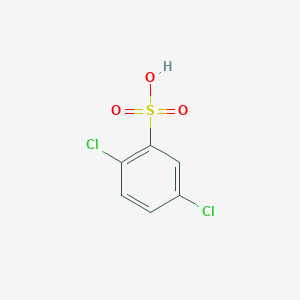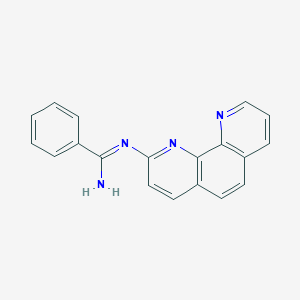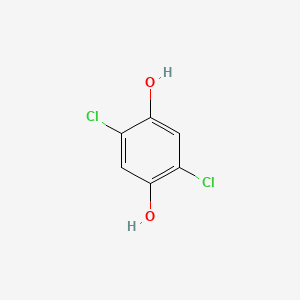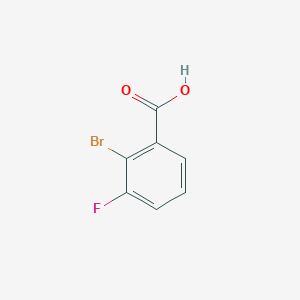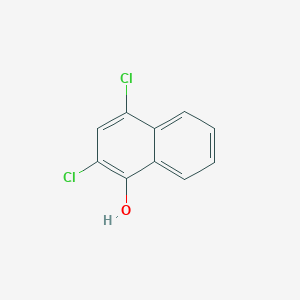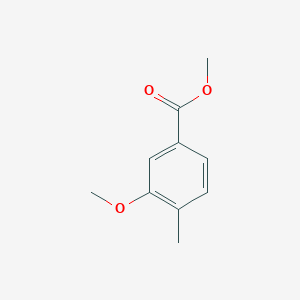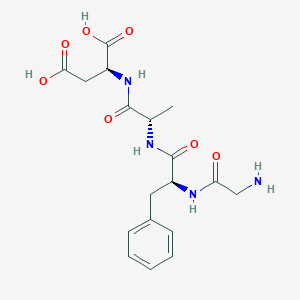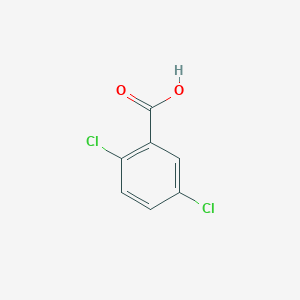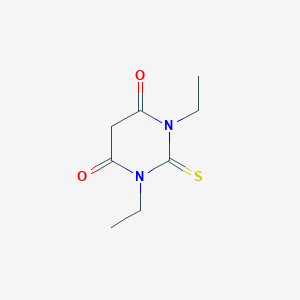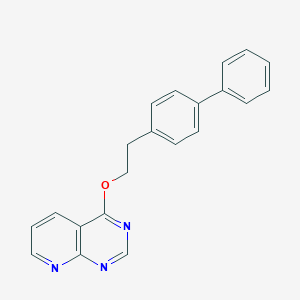
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to possess various beneficial properties. In
Mécanisme D'action
The mechanism of action of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is not fully understood. However, it has been found to inhibit various cellular pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response, and topoisomerase II, which is involved in DNA replication. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Effets Biochimiques Et Physiologiques
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to have antiviral activity against various viruses such as herpes simplex virus and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has various advantages and limitations for lab experiments. The advantages of this compound include its unique structure, which makes it a potential candidate for drug development. It also has various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. The limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life, which makes it difficult to maintain therapeutic levels in the body.
Orientations Futures
There are various future directions for the research of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-. One direction is to further explore its potential applications in the field of medicinal chemistry. This compound has been found to possess various beneficial properties, and further research could lead to the development of new therapeutic agents for the treatment of various diseases. Another direction is to optimize its synthesis method to increase the yield and purity of the final product. This could lead to a more efficient and cost-effective synthesis method. Lastly, further research could be done to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific therapeutic agents.
Méthodes De Synthèse
The synthesis of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- involves a multistep process. The first step involves the synthesis of 4-(2-(1,1'-biphenyl)-4-ylethoxy)aniline, which is then reacted with pyridine-2,3-dicarboxylic acid to form the final product. This synthesis method has been optimized and has been found to be efficient in producing high yields of the desired product.
Applications De Recherche Scientifique
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been extensively researched for its potential applications in the field of medicinal chemistry. It has been found to possess various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and viral infections.
Propriétés
Numéro CAS |
134999-77-2 |
|---|---|
Nom du produit |
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- |
Formule moléculaire |
C21H17N3O |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[2-(4-phenylphenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N3O/c1-2-5-17(6-3-1)18-10-8-16(9-11-18)12-14-25-21-19-7-4-13-22-20(19)23-15-24-21/h1-11,13,15H,12,14H2 |
Clé InChI |
HFWVGRNXMXXHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Autres numéros CAS |
134999-77-2 |
Synonymes |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido(2,3-d)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



